molecular formula C13H17FN2O2 B11187452 N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea

N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea

Cat. No.: B11187452
M. Wt: 252.28 g/mol
InChI Key: MVVRQKKMCGGJLN-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea is a urea derivative characterized by three distinct substituents:

  • 3-Fluorophenyl group: A benzene ring with a fluorine atom at the meta position.
  • N-methyl group: A methyl group attached to the urea nitrogen.
  • Tetrahydro-3-furanylmethyl group: A tetrahydrofuran (THF) ring (a saturated five-membered oxygen-containing heterocycle) linked via a methyl group.

The urea core (NH₂CONH₂) serves as a hydrogen-bonding scaffold, making it pharmacologically relevant for interactions with biological targets. The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine and the lipophilic THF moiety, which may enhance membrane permeability .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-methyl-1-(oxolan-3-ylmethyl)urea

InChI

InChI=1S/C13H17FN2O2/c1-16(8-10-5-6-18-9-10)13(17)15-12-4-2-3-11(14)7-12/h2-4,7,10H,5-6,8-9H2,1H3,(H,15,17)

InChI Key

MVVRQKKMCGGJLN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCOC1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea typically involves the reaction of 3-fluoroaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with tetrahydro-3-furanyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea backbone undergoes hydrolysis under acidic or basic conditions. Key pathways include:

  • Acidic Hydrolysis : Cleavage of the urea group at elevated temperatures (80–100°C) in the presence of HCl or H₂SO₄, yielding 3-fluoroaniline and tetrahydrofuran-methanamine derivatives.

  • Basic Hydrolysis : Reaction with NaOH or KOH produces sodium/ammonium carbamate intermediates, which further decompose into CO₂ and corresponding amines.

Reaction Conditions :

ReagentTemperatureProductsYield
6M HCl90°C3-Fluoroaniline + Tetrahydrofuran-amine75–85%
2M NaOH (aq.)80°CCO₂ + Methyl(tetrahydrofuran-methyl)amine60–70%

Alkylation and Acylation

The secondary amine and tetrahydrofuran oxygen participate in nucleophilic reactions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium salts at the methylamine group.

  • Acylation : Reacts with acetyl chloride or benzoyl chloride to produce N-acylated derivatives, with the tetrahydrofuran oxygen occasionally acting as a weak nucleophile in polar aprotic solvents.

Example :

Compound + CH3IDMF, 50°CN-Methyl quaternary salt(Yield: 65%)[2]\text{Compound + CH}_3\text{I} \xrightarrow{\text{DMF, 50°C}} \text{N-Methyl quaternary salt} \quad (\text{Yield: 65\%})[2]

Cyclization Reactions

The tetrahydrofuran moiety facilitates intramolecular cyclization under catalytic conditions:

  • Acid-Catalyzed Cyclization : Forms oxazolidinone derivatives via urea carbonyl participation.

  • Metal-Mediated Cyclization : Palladium catalysts promote C–N coupling with aryl halides, generating bicyclic structures.

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group undergoes selective substitution reactions:

  • Fluorine Displacement : Reacts with strong nucleophiles (e.g., alkoxides or amines) at elevated temperatures to form 3-substituted phenyl derivatives.

Example :

Ar-F + NaOCH3DMSO, 120°CAr-OCH3+NaF(Yield: 55%)[2]\text{Ar-F + NaOCH}_3 \xrightarrow{\text{DMSO, 120°C}} \text{Ar-OCH}_3 + \text{NaF} \quad (\text{Yield: 55\%})[2]

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming polymeric byproducts.

  • Photodegradation : UV exposure in solution leads to C–F bond cleavage and urea ring opening .

Analytical Characterization

Reaction progress is monitored via:

  • Chromatography : HPLC (C18 column, acetonitrile/water) and TLC (silica gel, ethyl acetate/hexane).

  • Spectroscopy :

    • ¹⁹F NMR : δ = -112 ppm (aryl-F).

    • IR : 1640 cm⁻¹ (C=O stretch).

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity DifferenceSource
4-Fluorophenyl substitutionHigher electrophilicity at para position
Chlorine instead of fluorineReduced nucleophilic substitution activity

Biological Interactions

Though not a primary focus, the compound’s stability in physiological conditions (pH 7.4, 37°C) correlates with hydrolysis rates observed in vitro .

Scientific Research Applications

Medicinal Chemistry

N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea has potential applications in the field of medicinal chemistry due to its structural characteristics. The following aspects highlight its relevance:

  • Anticancer Activity : Compounds similar to this compound have been investigated for their anticancer properties. The fluorinated phenyl group may enhance interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that urea derivatives can exhibit antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics or antifungal agents.
  • Neuropharmacology : The unique structure may allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydrofuran Derivative : Starting from appropriate precursors, a tetrahydrofuran ring is synthesized.
  • Urea Formation : The urea moiety is introduced through reaction with isocyanates or carbamates.
  • Fluorination : The incorporation of the fluorine atom can be achieved through various fluorination techniques, enhancing the compound's properties.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action and potential side effects. Interaction studies focus on:

  • Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability : Assessing how the compound is processed in biological systems, which influences its efficacy and safety profile.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • In Vivo Efficacy : Research demonstrating its effectiveness in animal models for specific diseases.
  • Toxicological Assessments : Evaluations showing safety profiles and any adverse effects associated with this compound.
  • Mechanistic Insights : Studies providing insights into how this compound interacts at the molecular level with target proteins or pathways.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs based on substituents, molecular weight, logP (lipophilicity), and key functional groups:

Compound Name Substituents Molecular Formula Molecular Weight logP Key Features
N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea (Target) 3-Fluorophenyl, N-methyl, THF-3-methyl C₁₃H₁₆FN₂O₂ 265.28* ~2.5* Combines fluorine’s electronegativity with THF’s hydrophobicity.
N-(3-Acetylphenyl)-N'-[(2-fluorophenyl)methyl]urea 3-Acetylphenyl, 2-fluorobenzyl C₁₆H₁₅FN₂O₂ 286.3 3.00 Higher logP due to acetyl group; fluorobenzyl enhances aromatic interactions.
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea 3-Chloro-4-fluorophenyl, 3-(trifluoromethyl)phenyl C₁₄H₉ClF₄N₂O 344.68 4.1* Halogenated substituents increase hydrophobicity and steric bulk.
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) N,N-dimethyl, 3-(trifluoromethyl)phenyl C₁₀H₁₁F₃N₂O 232.20 2.78 Agricultural herbicide; trifluoromethyl enhances stability and activity.
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea THF-2-methyl, isoxazole-phenyl C₁₆H₂₀N₃O₃ 302.35 ~2.1 THF’s positional isomer (2-yl vs. 3-yl) may alter solubility and potency.

*Estimated values based on structural analogs.

Key Observations :

  • Halogen Effects: Chloro/fluoro substituents (e.g., ) increase logP and steric hindrance compared to non-halogenated analogs. The 3-fluorophenyl group in the target compound balances electronegativity without excessive hydrophobicity.
  • THF vs. Other Heterocycles : THF substituents () improve solubility relative to aromatic rings (e.g., phenyl or benzyl groups in ), but positional isomers (THF-2-yl vs. THF-3-yl) may affect binding specificity.
  • Agricultural vs.

Biological Activity

N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea is a urea derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenyl group , a methyl group , and a tetrahydrofuran moiety , which contribute to its unique properties and interactions within biological systems.

  • Molecular Formula : C13H17FN2O2
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 1788627-31-5
  • IUPAC Name : 3-(3-fluorophenyl)-1-methyl-1-(oxolan-3-ylmethyl)urea

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially influencing its biological interactions and efficacy in various applications .

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Urea derivatives have shown promise in inhibiting various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens remains to be fully characterized but follows trends observed in related compounds .
  • Anticancer Potential : Some studies suggest that urea derivatives can influence cancer cell pathways, potentially acting as inhibitors of key signaling molecules involved in tumor progression. The mechanisms by which this compound may exert anticancer effects require further investigation .
  • CCR3 Antagonism : Urea derivatives have been explored for their role as antagonists of the CCR3 receptor, which is implicated in various inflammatory processes. The structure-activity relationship (SAR) studies on similar urea compounds indicate that modifications can significantly enhance their antagonistic potency .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Below is a comparative analysis of similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-Fluorophenyl)-N-methyl-N-(tetrahydrofuran)methyl-ureaSimilar fluorinated phenyl groupDifferent substitution pattern on phenyl ring
N-(4-Fluorophenyl)-N-methyl-N-(tetrahydrofuran)methyl-ureaFluorine at para positionPotentially different biological activity
N-(3-Chlorophenyl)-N-methyl-N-(tetrahydrofuran)methyl-ureaChlorine instead of fluorineVariation in electronic properties affecting reactivity

These comparisons highlight how specific substitutions can alter the compound's biological profile, emphasizing the need for targeted research to elucidate the precise mechanisms of action for this compound.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies involving related urea compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy . Further research is necessary to establish the MIC for this compound specifically.
  • Anticancer Screening : Research into structurally similar compounds has revealed potential anticancer properties, particularly through the inhibition of critical pathways involved in cell proliferation and survival. The exploration of this compound in this context could yield valuable insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea?

  • Methodological Answer : The synthesis typically involves reacting 3-fluorophenyl isocyanate with methyl-(tetrahydro-3-furanylmethyl)amine under inert conditions (e.g., dichloromethane or toluene) in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes refluxing for 6–12 hours and purification via column chromatography .
  • Key Considerations : Use anhydrous solvents to prevent hydrolysis of the isocyanate intermediate. Monitor reaction progress via TLC or LC-MS to ensure complete conversion.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine coupling in 19F^{19}\text{F}-NMR, methyl group in 1H^{1}\text{H}-NMR) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+^+) and purity (>95%) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydrofuran ring if crystalline forms are obtainable .

Q. What are the key functional groups influencing its reactivity and biological activity?

  • Methodological Answer :

  • Urea moiety : Participates in hydrogen bonding, critical for target binding (e.g., enzyme inhibition) .
  • 3-Fluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
  • Tetrahydro-3-furanylmethyl : Modulates solubility and steric interactions in biological systems .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal stability : Heat at 40–80°C for 1–7 days; monitor decomposition products (e.g., hydrolysis to amines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to balance reactivity and byproduct formation .
  • Catalyst optimization : Evaluate bases (e.g., DBU vs. triethylamine) for faster reaction kinetics .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Purity analysis : Ensure impurities (e.g., unreacted isocyanate) are not confounding results; repurify via preparative HPLC .
  • Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups .

Q. What computational strategies predict its interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., in GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with activity data .

Q. How to identify and characterize synthetic byproducts or degradation products?

  • Methodological Answer :

  • High-resolution MS/MS : Fragment unknown peaks to propose structures (e.g., demethylation or ring-opening products) .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled starting materials to track reaction pathways .
  • Mechanistic studies : Probe intermediates via in situ IR spectroscopy during synthesis .

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